This compound is often sourced from chemical suppliers such as Ark Pharma and Sigma-Aldrich, where it is available for research purposes. Its classification falls under organic compounds, specifically within the category of amides due to the presence of the acetamide functional group. The dihydrochloride form indicates that it contains two hydrochloride ions, enhancing its solubility in water.
The synthesis of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 2,2-dimethylpiperazine with acetic anhydride or acetyl chloride. The general synthetic route can be summarized as follows:
This method yields 2-(2,2-dimethylpiperazin-1-yl)acetamide, which can subsequently be converted to its dihydrochloride salt by treatment with hydrochloric acid.
The molecular structure of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride features a piperazine ring substituted at one nitrogen atom with an acetamide group. The structural representation includes:
The compound's structure can be represented using SMILES notation: O=C(N)CN1C(C)(C)CNCC1.[H]Cl.[H]Cl
, which provides insight into its connectivity and functional groups.
As an amide derivative, 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride can participate in various chemical reactions:
The physical and chemical properties of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride are critical for understanding its behavior in various environments:
These properties influence its formulation and application in pharmaceuticals.
The applications of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride span various fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4